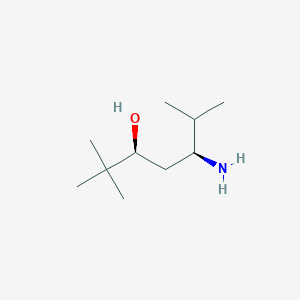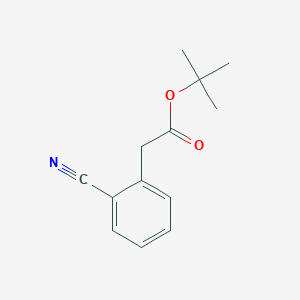
Tert-butyl 2-(2-cyanophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(2-cyanophenyl)acetate: is an organic compound with the molecular formula C13H17NO2. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. The compound features a tert-butyl ester group and a cyanophenyl group, making it a valuable building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-cyanophenyl)acetate typically involves the esterification of 2-(2-cyanophenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl 2-(2-cyanophenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form primary or secondary amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 2-(2-cyanophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis or nitrile reduction.
Medicine: The compound serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(2-cyanophenyl)acetate depends on the specific chemical reactions it undergoes. For example, in ester hydrolysis, the compound is cleaved by water in the presence of an acid or base catalyst, leading to the formation of 2-(2-cyanophenyl)acetic acid and tert-butyl alcohol. In reduction reactions, the cyano group is converted to an amine group through the transfer of hydrogen atoms from the reducing agent.
Comparaison Avec Des Composés Similaires
Tert-butyl acetate: A simpler ester with similar reactivity but lacking the cyanophenyl group.
2-(2-Cyanophenyl)acetic acid: The parent acid of tert-butyl 2-(2-cyanophenyl)acetate.
Tert-butyl cyanoacetate: Another ester with a cyano group but different structural features.
Uniqueness: this compound is unique due to the presence of both the tert-butyl ester and cyanophenyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate for the development of complex molecules in various fields.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
tert-butyl 2-(2-cyanophenyl)acetate |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)8-10-6-4-5-7-11(10)9-14/h4-7H,8H2,1-3H3 |
Clé InChI |
AMGLMYVCNUOVDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CC=CC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


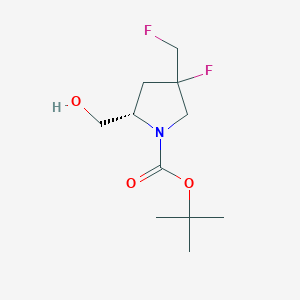
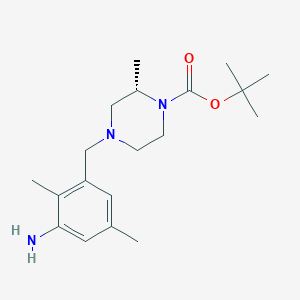

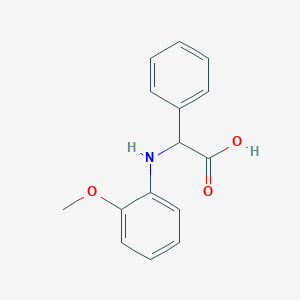
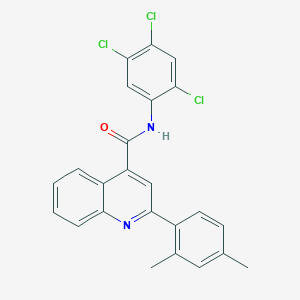

![2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12994237.png)
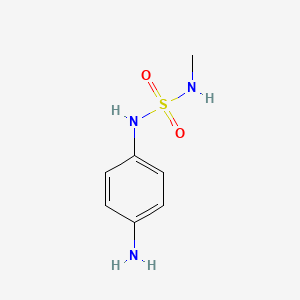
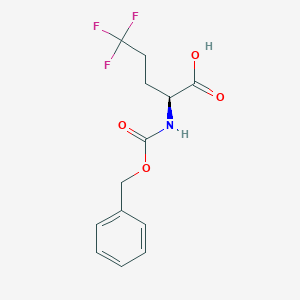
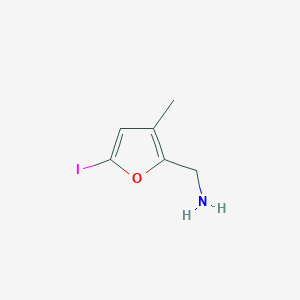
![Cis-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B12994257.png)
